molecular formula C16H11F3N2O B14257459 Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- CAS No. 228575-98-2

Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-

Cat. No.: B14257459
CAS No.: 228575-98-2
M. Wt: 304.27 g/mol
InChI Key: KKHNMQOTYMDOJI-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, a trifluoromethyl group, and an ethynyl linkage between two phenyl rings. Its molecular formula is C16H11F3N2O, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- typically involves multi-step organic reactions. One common method includes the coupling of 2-aminophenylacetylene with 2-iodophenylacetamide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include quinones, ethyl derivatives, and substituted acetamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. The ethynyl and trifluoromethyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which enhances its stability and reactivity. This group also contributes to its distinct pharmacological properties, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

228575-98-2

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

N-[2-[2-(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)15(22)21-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)20/h1-8H,20H2,(H,21,22)

InChI Key

KKHNMQOTYMDOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F)N

Origin of Product

United States

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